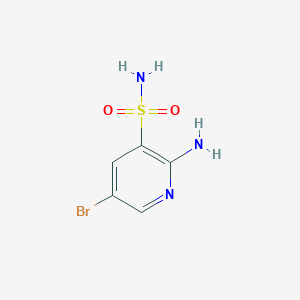

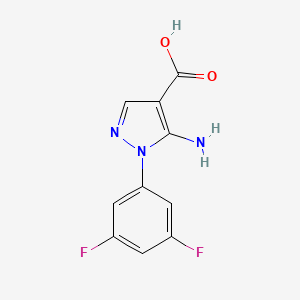

2-Amino-5-bromopyridine-3-sulfonamide

Übersicht

Beschreibung

2-Amino-5-bromopyridine-3-sulfonamide is a brominated aromatic amine reagent . It has been used for labeling of model reducing-end oligosaccharides via reductive amination .

Synthesis Analysis

2-Amino-5-bromopyrimidine has been employed in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. It has also been used in the synthesis of 2-phthalimido-5-bromopyrimidine as an intermediate for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system .Molecular Structure Analysis

The crystal data and details pertaining to data collection and the structure refinement of 2-Amino-5-bromopyrimidine have been studied . The various vibrational modes in the crystal were confirmed by FTIR analysis .Chemical Reactions Analysis

2-Amino-5-bromopyridine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal. It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .Physical And Chemical Properties Analysis

2-Amino-5-bromopyridine is a solid at 20°C. It has a molecular weight of 173.01 and its purity is greater than 98.0% (GC). It appears as a white to light yellow to light yellow-red powder or crystal. It is soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

2-Amino-5-bromopyridine-3-sulfonamide: has been studied for its potential in nonlinear optical materials due to its charge-transfer complex formation capabilities . These materials are crucial for applications such as optical switching, data storage, and frequency mixing, which are integral to telecommunications and signal processing technologies.

Pharmaceutical Research

In the pharmaceutical industry, this compound’s derivatives are explored for their charge-transfer reactions, which are beneficial in drug discovery and development . The ability to form stable complexes can be utilized in the synthesis of new pharmaceuticals with potential therapeutic effects.

Biotechnology

The compound’s derivatives are used in biotechnology for labeling reducing-end oligosaccharides via reductive amination . This application is significant for studying carbohydrate-based biological processes and developing diagnostic tools.

Materials Science

2-Amino-5-bromopyridine-3-sulfonamide: is involved in the synthesis of single crystals used in dielectric studies, which are essential for understanding the electrical properties of materials . These studies can lead to the development of better insulating materials for various industrial applications.

Environmental Science

Research into the environmental impact of 2-Amino-5-bromopyridine-3-sulfonamide and its derivatives includes studying their biodegradability and potential as environmentally friendly alternatives to more hazardous substances .

Analytical Chemistry

This compound is employed in analytical chemistry for the structural analysis of oligosaccharides, aiding in the identification and quantification of these essential biomolecules . This has implications for quality control in food production and research into carbohydrate-based diseases.

Pharmacology

In pharmacology, 2-Amino-5-bromopyridine-3-sulfonamide is a precursor in the synthesis of various compounds, including those used for the preparation of sulfanilamides and amino acids containing the pyrimidine ring system, which are important in drug synthesis .

Industrial Applications

The industrial applications of 2-Amino-5-bromopyridine-3-sulfonamide include its use as an intermediate in the synthesis of complex organic molecules . Its reactivity with other compounds makes it a valuable building block in the manufacture of a wide range of products.

Safety And Hazards

2-Amino-5-bromopyridine can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water in case of skin contact or if it gets in the eyes .

Zukünftige Richtungen

The intensive utilization of sulfonamides has led to the widespread contamination of the environment with these xenobiotic compounds. Consequently, bacteria inhabiting a wide diversity of environmental compartments have been in contact with sulfonamides for almost 90 years. This has led to the development of various strategies by bacteria to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Eigenschaften

IUPAC Name |

2-amino-5-bromopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXGZXSYHBIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromopyridine-3-sulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)

![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)